

GSK467 solubility issues and solutions

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Compound of Interest

Compound Name: GSK467

Cat. No.: B607843

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GSK467 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of **GSK467**.

Frequently Asked Questions (FAQs)

Q1: What is **GSK467** and what is its primary mechanism of action?

A1: **GSK467** is a cell-penetrant and selective inhibitor of KDM5B (also known as JARID1B or PLU1), which is a histone demethylase.^{[1][2]} It has a K_i (inhibition constant) of 10 nM and an IC_{50} of 26 nM.^{[1][2]} **GSK467** exhibits high selectivity for KDM5B over other histone demethylases like KDM4C and shows no significant inhibitory effects on KDM6 or other members of the Jumonji family.^{[2][3]} Its mechanism involves binding to the 2-oxoglutarate (2-OG) binding pocket of KDM5B.^{[1][4]}

Q2: I am experiencing difficulty dissolving **GSK467**. What are the recommended solvents?

A2: **GSK467** is sparingly soluble in aqueous solutions. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is important to use fresh, high-quality DMSO as it can be hygroscopic, and absorbed moisture can reduce the solubility of **GSK467**.^[3] For in vivo studies, specific formulations involving co-solvents are necessary to create a stable suspension.

Q3: What should I do if I observe precipitation when preparing my **GSK467** solution?

A3: If you observe precipitation or phase separation during the preparation of **GSK467** solutions, gentle heating and/or sonication can be used to aid dissolution.^[2] It is also recommended to prepare solutions fresh for immediate use.^{[3][5]}

Troubleshooting Guide

Issue: Low Solubility in DMSO for In Vitro Assays

- Possible Cause 1: Poor Quality or Old DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of **GSK467**.^[3]
 - Solution: Always use fresh, anhydrous, research-grade DMSO. Keep the DMSO container tightly sealed when not in use.
- Possible Cause 2: Insufficient Dissolution Time or Energy. **GSK467** may require assistance to fully dissolve, even in DMSO.
 - Solution: After adding DMSO, vortex the solution and use an ultrasonic bath to aid dissolution.^[1] Gentle warming can also be applied.

Issue: Precipitation in Cell Culture Media

- Possible Cause: Exceeding the Solubility Limit in Aqueous Media. When a concentrated DMSO stock of **GSK467** is diluted into aqueous cell culture media, the compound may precipitate if the final concentration is too high.
 - Solution: Perform serial dilutions. When preparing your working concentration, add the **GSK467** stock solution to the media dropwise while gently vortexing to ensure rapid and even dispersion. It is advisable to not exceed a final DMSO concentration of 0.5% in your cell culture, as higher concentrations can be toxic to cells.

Issue: Inconsistent Results in Animal Studies

- Possible Cause: Improper Formulation or Unstable Suspension. For in vivo use, **GSK467** requires a specific formulation to maintain a homogenous suspension. An improperly prepared formulation can lead to inconsistent dosing.

- Solution: Use one of the validated in vivo formulations provided in the data tables below. Ensure all components are added in the correct order and mixed thoroughly. Use of an ultrasonic bath is often required to create a uniform suspension.^[1]^[2] Prepare the formulation fresh before each administration.^[3]

Data Presentation

GSK467 Solubility Data

Solvent/Formulation	Concentration (mg/mL)	Molar Concentration (mM)	Notes
In Vitro			
DMSO	20.83	65.23	Requires sonication. [1]
DMSO	8	25.05	Use fresh DMSO. [3]
DMSO	1-10	-	Sparingly soluble. [6]
Water	< 0.1	-	Insoluble. [1] [3]
Ethanol	< 1	-	Slightly soluble or insoluble. [3]
In Vivo Formulations			
15% Cremophor EL in 85% Saline	5	15.66	Suspended solution; requires sonication. [1] [2]
1% CMC-Na in saline water	2.5	7.83	Suspended solution; requires sonication. [1]
10% DMSO, 40% PEG300, 5% Tween-80 in 45% saline	2.08	6.51	Suspended solution; requires sonication. [1]
10% DMSO in 90% (20% SBE- β -CD in saline)	2.08	6.51	Suspended solution; requires sonication. [1]
5% DMSO, 40% PEG300, 5% Tween-80 in 50% ddH2O	0.400	1.25	Clear solution. [5]
5% DMSO in 95% Corn oil	0.400	1.25	

Experimental Protocols

Preparation of a 10 mM GSK467 Stock Solution in DMSO

- Weigh out the required amount of **GSK467** powder. The molecular weight of **GSK467** is 319.32 g/mol .[\[1\]](#)
- Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of **GSK467**, add 0.3132 mL of DMSO).
- Vortex the solution vigorously.
- Place the vial in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
- Visually inspect the solution to ensure there are no visible particles.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

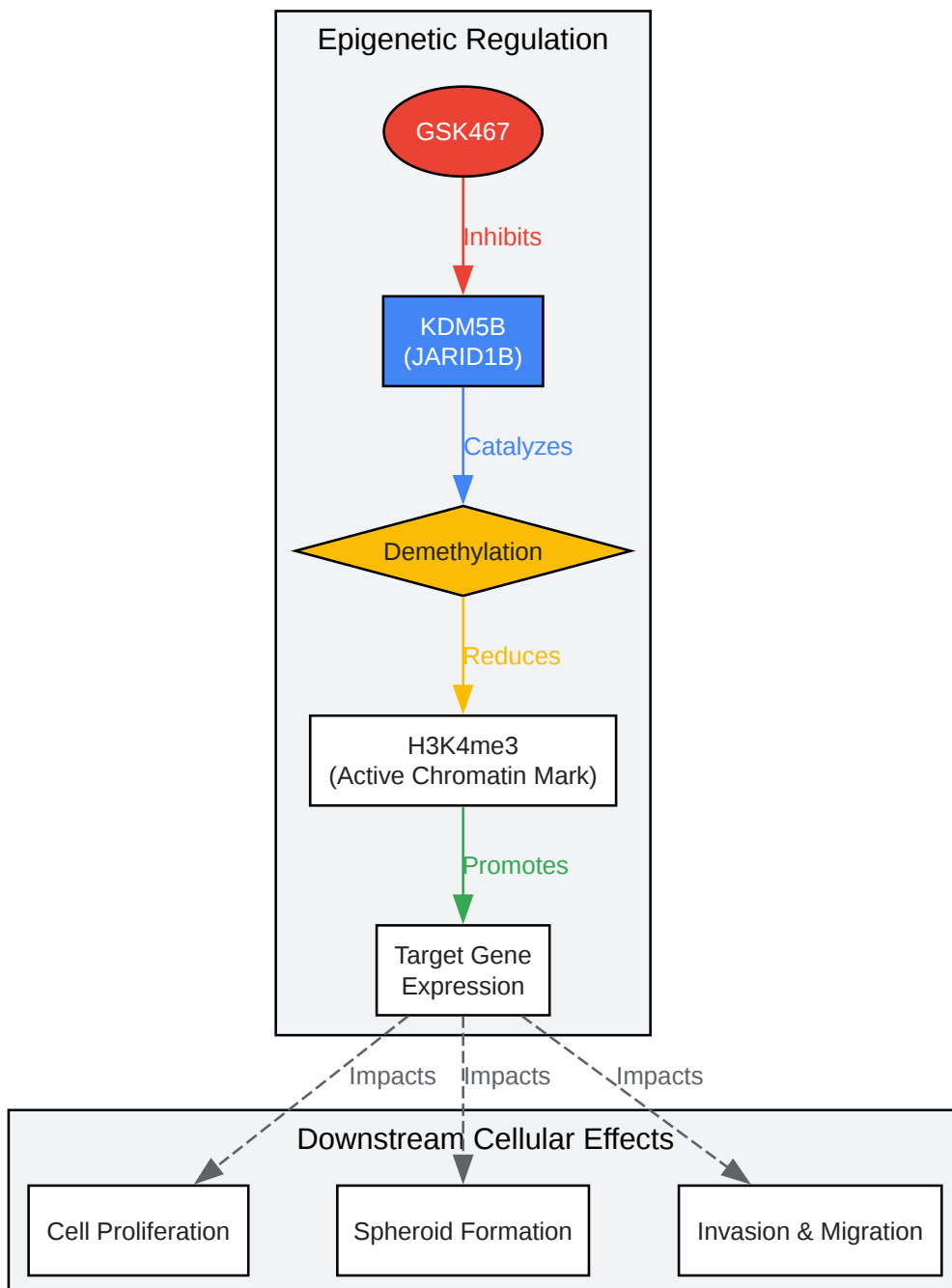
Preparation of an In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

- Start with a concentrated stock solution of **GSK467** in DMSO (e.g., 20.8 mg/mL).
- In a sterile tube, add 400 µL of PEG300.
- To the PEG300, add 100 µL of the **GSK467** DMSO stock solution and mix thoroughly.
- Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.
- Slowly add 450 µL of saline to the mixture while vortexing to bring the final volume to 1 mL.
- Use an ultrasonic bath if necessary to create a uniform suspension.
- This formulation should be prepared fresh before administration.

Visualizations

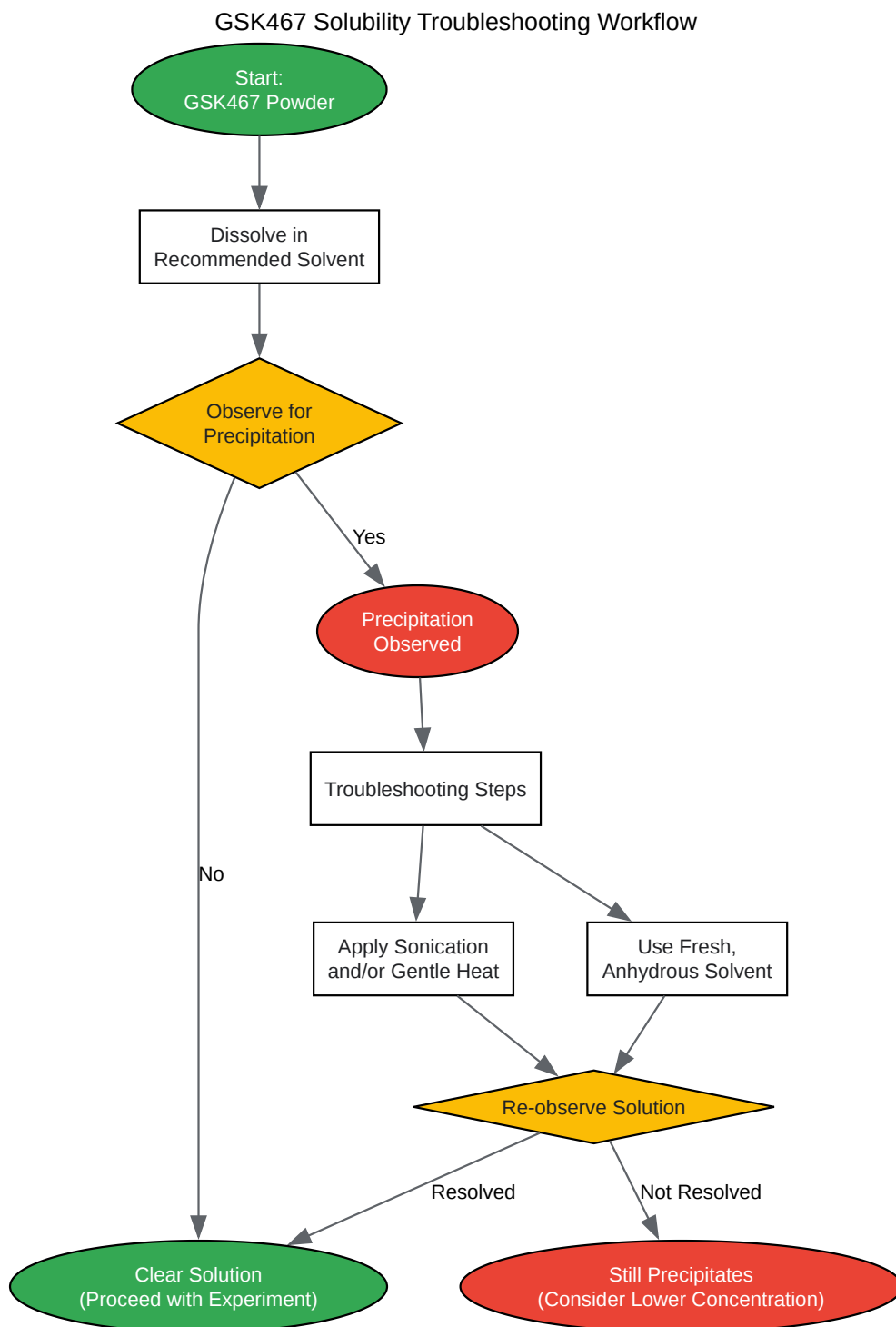
GSK467 Mechanism of Action

GSK467 Inhibition of KDM5B Signaling Pathway

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Caption: **GSK467** inhibits KDM5B, preventing demethylation of H3K4me3.

Experimental Workflow for Solubility Testing



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